[3-Bromo-5-(trifluoromethyl)phenoxy](tert-butyl)dimethylsilane
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Overview
Description
3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane: is a chemical compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy compounds, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including anti-inflammatory and anticancer properties .
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 5-Bromo-α,α,α-trifluoro-m-tolualdehyde
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 3-Bromo-5-(trifluoromethyl)phenoxydimethylsilane is unique due to the presence of the tert-butyl(dimethyl)silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where steric hindrance and electronic effects play a crucial role .
Properties
Molecular Formula |
C13H18BrF3OSi |
---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
[3-bromo-5-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-11-7-9(13(15,16)17)6-10(14)8-11/h6-8H,1-5H3 |
InChI Key |
VPWOMWHAODZTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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